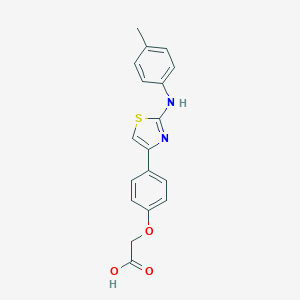
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely known for its potential therapeutic applications due to its unique chemical properties.
Applications De Recherche Scientifique
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation. Additionally, it has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating its potential use in the treatment of diabetes.
Mécanisme D'action
The exact mechanism of action of 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the nuclear factor-kappaB (NF-kappaB) pathway, which is known to play a crucial role in inflammation. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity by increasing the uptake of glucose by muscle and adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid in lab experiments is its ability to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study various biological processes. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid. One potential avenue of research is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of more effective therapeutic agents based on this compound.
Conclusion:
In conclusion, 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its ability to modulate multiple signaling pathways makes it a versatile compound that can be used to study various biological processes. While there are still many questions that need to be answered regarding its mechanism of action and potential therapeutic uses, the future of research on this compound looks promising.
Méthodes De Synthèse
The synthesis of 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid involves several steps. The starting material for the synthesis is 4-chlorophenoxyacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-4-thiazolethiol in the presence of a base to yield the desired product. The final product is then purified using various techniques such as column chromatography and recrystallization.
Propriétés
Numéro CAS |
168127-37-5 |
|---|---|
Nom du produit |
4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid |
Formule moléculaire |
C18H16N2O3S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N2O3S/c1-12-2-6-14(7-3-12)19-18-20-16(11-24-18)13-4-8-15(9-5-13)23-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
WLYIQSLZNLXFSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Autres numéros CAS |
168127-37-5 |
Synonymes |
2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



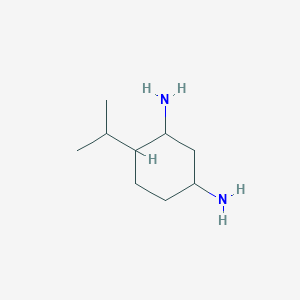


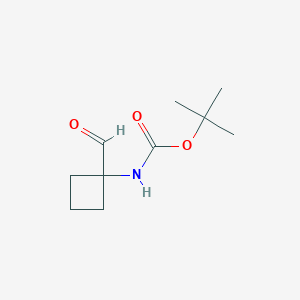
![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)
![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
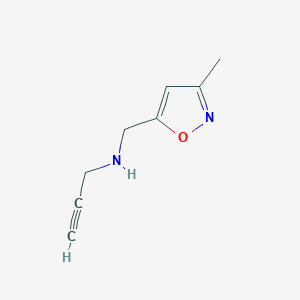
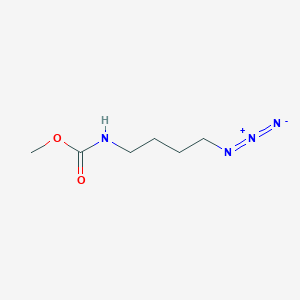
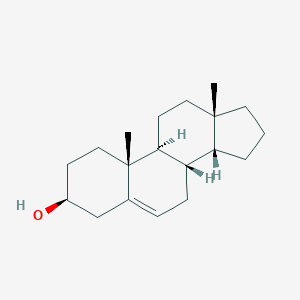

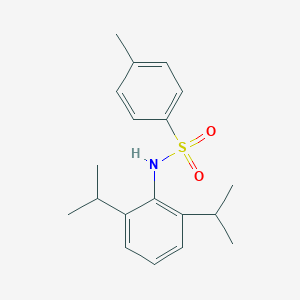

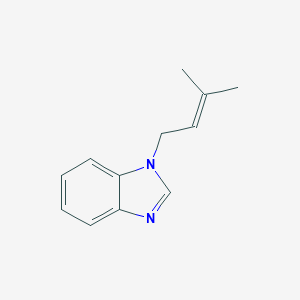
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)